molecular formula C23H20N4O6 B2379710 N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941981-91-5

N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2379710
CAS No.: 941981-91-5
M. Wt: 448.435
InChI Key: WBVYMKUIAZBHAM-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 3,4-dimethoxyphenyl group at position 2 and an acetamide-linked 1,3-benzodioxol-5-yl moiety.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O6/c1-30-18-5-3-14(9-20(18)31-2)16-11-17-23(29)26(7-8-27(17)25-16)12-22(28)24-15-4-6-19-21(10-15)33-13-32-19/h3-11H,12-13H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVYMKUIAZBHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C26H22FN3O5SC_{26}H_{22}FN_{3}O_{5}S and a molecular weight of approximately 507.54 g/mol. Its structure includes a benzodioxole moiety and a pyrazolo[1,5-a]pyrazin core, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC26H22FN3O5S
Molecular Weight507.54 g/mol
InChIInChI=1S/C26H22FN3O5S
InChIKeyLRICYJKRJWYIED-UHFFFAOYSA-N

Anticancer Activity

Research indicates that compounds featuring the pyrazolo[1,5-a]pyrazin structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study: A study conducted by Farghaly et al. (2019) demonstrated that similar pyrazolo derivatives exhibited a docking score of 7.648 kcal mol-7.648\text{ kcal mol} against human prostaglandin reductase (PTGR2), suggesting potent inhibitory activity that could be leveraged for cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it possesses inhibitory effects against various bacterial strains, suggesting potential as an antimicrobial agent.

Research Findings: In vitro studies revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition: The compound likely interacts with key enzymes involved in tumor progression and microbial metabolism.
  • Apoptosis Induction: Evidence suggests that it can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Antioxidant Activity: The presence of methoxy groups in its structure may contribute to antioxidant properties, reducing oxidative stress in cells.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other related compounds featuring similar structural motifs.

Table 2: Comparison of Biological Activities

CompoundAnticancer ActivityAntimicrobial Activity
N-(1,3-benzodioxol-5-yl)-2-acetamideModerateEffective
4-(3,4-Dimethoxybenzylidene)amino derivativeHighModerate
Pyrazolo[1,5-a]pyrazin derivativesHighLow

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzodioxole/Dioxane Ring

Key Differences and Implications
  • Analog from : Replaces 1,3-benzodioxol-5-yl with a 2,3-dihydro-1,4-benzodioxin-6-yl group. This introduces a six-membered dioxane ring, which may improve metabolic stability by reducing oxidative degradation compared to the five-membered dioxole .
  • Analog from : Substitutes the benzodioxole with a 3-fluoro-4-methylphenyl group.

Modifications to the Pyrazolo[1,5-a]Pyrazine Core

Functional Group Comparisons
  • Target Compound : Retains a 4-oxo group on the pyrazine ring, which can act as a hydrogen bond acceptor.
  • Analog from : Replaces the pyrazine core with a pyranopyrazole-oxazine system.
  • Analog from : Incorporates a benzooxazine moiety fused to the pyrazine. This modification could alter binding specificity toward serotonin or dopamine receptors due to structural resemblance to known neurotransmitter analogs .

Functional Group Replacements: Acetamide vs. Hydroxamic Acid

  • Target Compound : The acetamide group provides moderate hydrogen-bonding capacity and metabolic stability.
  • Analog from : Replaces acetamide with hydroxamic acid, enabling chelation of metal ions (e.g., Zn²⁺ in HDACs). This substitution is critical for anticancer activity but may reduce oral bioavailability due to higher polarity .

Antimicrobial and Herbicidal Activity

  • Triazolopyrimidine Derivatives (): Methyl or thione substituents on similar cores exhibit herbicidal and antiviral activity.
  • Schiff Base Analogs (): N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones show antifungal activity against Fusarium graminearum. The target’s benzodioxole group could enhance similar activity through membrane disruption .

Pharmacokinetic Considerations

Parameter Target Compound Analog Analog
LogP (Predicted) 3.2 3.5 2.8
Metabolic Stability Moderate (CYP3A4) High (dioxane ring) Low (fluorine)
Bioavailability ~40% (estimated) ~50% ~35%

Q & A

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step organic reactions, typically starting with cyclization of pyrazole precursors (e.g., 5-aminopyrazole derivatives) followed by coupling with substituted acetamides. Key steps include:

  • Cyclization : Reaction of 5-aminopyrazole with 1,3-dielectrophilic agents (e.g., acetylacetone) under acidic conditions to form the pyrazolo[1,5-a]pyrazine core .
  • Acetamide coupling : Use of α-chloroacetamides or activated esters (e.g., NHS esters) for N-arylation, requiring controlled temperatures (60–80°C) and polar aprotic solvents like DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity . Critical factors: Excess reagents (1.2–1.5 eq.) improve coupling efficiency, while prolonged reaction times (>24h) risk decomposition of sensitive intermediates .

Q. How is the compound structurally characterized, and what spectroscopic techniques are essential?

Structural confirmation relies on:

  • 1H/13C NMR : Assign peaks for benzodioxole protons (δ 5.9–6.1 ppm, singlet) and pyrazine carbonyl (δ 165–170 ppm) .
  • IR spectroscopy : Confirm lactam C=O stretch (~1680 cm⁻¹) and acetamide N-H bend (~3300 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion ([M+H]+) with <3 ppm error from theoretical mass .
  • X-ray crystallography (if crystalline): Resolve spatial orientation of the 3,4-dimethoxyphenyl and benzodioxole groups .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

Initial screening should prioritize:

  • In vitro enzyme inhibition : Test against COX-2 (anti-inflammatory) or hERG channels (antiarrhythmic) at 1–100 µM .
  • Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity (IC50) via MTT assays .
  • Solubility/logP : Determine via shake-flask method (PBS:octanol) to guide formulation .

Advanced Research Questions

Q. How can synthetic routes be optimized to resolve low yields in the final coupling step?

Low yields (<40%) in acetamide coupling often stem from steric hindrance at the pyrazine N-5 position. Mitigation strategies:

  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12h) and improve homogeneity .
  • Alternative coupling agents : Replace EDCl/HOBt with T3P® (propylphosphonic anhydride), enhancing activation of carboxylic acid intermediates .
  • Protecting groups : Temporarily protect reactive sites (e.g., benzodioxole methylene) with TMSCl before coupling .

Q. How to address contradictions in reported biological activity across similar analogs?

Discrepancies (e.g., anti-inflammatory vs. inactive results) may arise from:

  • Substituent effects : 3,4-Dimethoxy vs. 4-chloro groups on the phenyl ring alter electron density and target binding .
  • Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) in cell-based assays modulate compound stability .
  • Metabolic interference : Use liver microsomes (human/rat) to identify rapid degradation (t1/2 <30 min) masking true activity .

Q. What computational methods validate the compound’s mechanism of action?

Advanced approaches include:

  • Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) or hERG (PDB: 7CN8) using AutoDock Vina, focusing on π-π stacking with Phe residues .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER force field) .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ) with IC50 values to prioritize derivatives .

Methodological Notes

  • Contradiction resolution : Cross-validate biological data using orthogonal assays (e.g., ELISA for COX-2 inhibition alongside Western blotting) .
  • Scale-up challenges : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier purification .

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